5-(Oxolan-3-yl)pyridin-3-amine
Description
5-(Oxolan-3-yl)pyridin-3-amine is a pyridine derivative featuring an amine group at position 3 and a tetrahydrofuran (oxolane) ring substituent at position 5.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-(oxolan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2O/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h3-5,7H,1-2,6,10H2 |
InChI Key |
VNEVESCZVXIHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=CC(=CN=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxolan-3-yl)pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Oxolane Group: The oxolane group can be introduced via a nucleophilic substitution reaction. For example, 3-bromopyridine can be reacted with oxolane in the presence of a base to form the desired product.
Amination: The final step involves the introduction of the amine group at the 5-position of the pyridine ring. This can be achieved through a direct amination reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Oxolan-3-yl)pyridin-3-amine can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, such as the corresponding amine or hydroxylamine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can introduce halogen atoms at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and hydroxylamines.
Substitution Products: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: 5-(Oxolan-3-yl)pyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Oxolan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-(Oxolan-3-yl)pyridin-3-amine with key analogs based on substituent type, molecular weight, and solubility trends:
Key Observations :
Stability and Reactivity
- Oxolane vs. Oxetane : Oxetane’s strained three-membered ring may confer higher chemical reactivity compared to the five-membered oxolane .
Biological Activity
5-(Oxolan-3-yl)pyridin-3-amine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with an oxolane group at the 5-position and an amine group at the 3-position. Its molecular formula is , with a molecular weight of 164.20 g/mol. The presence of both the oxolane and amine groups enhances its reactivity and interaction with biological targets, making it a candidate for drug development.
The mechanism of action of this compound primarily involves its ability to form hydrogen bonds and engage in non-covalent interactions with specific enzymes and receptors. This interaction can lead to modulation of various biological pathways, influencing enzyme activity or receptor binding affinity.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding: Its structural features allow it to bind selectively to receptors, which may alter signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound can inhibit the growth of certain bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound have shown varying degrees of antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition at specific concentrations .
- Potential as Drug Candidates: The compound's unique structure allows it to serve as a scaffold for developing new drugs targeting specific diseases. Its ability to modulate biological targets positions it as a promising candidate for further investigation in therapeutic applications.
Antimicrobial Testing
A study investigated the antimicrobial properties of various derivatives related to this compound. The results demonstrated that while some derivatives exhibited no significant activity, others showed promising results against specific bacterial strains:
| Compound | MIC Value (µg/mL) | Activity |
|---|---|---|
| Compound A (5d) | 64 (Staphylococcus aureus) | Effective |
| Compound B (5c) | 128 (E. coli) | Moderate |
| Compound C (5e) | >512 | No Activity |
These findings suggest that structural variations significantly influence the biological activity of related compounds .
Enzyme Interaction Studies
Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, suggesting potential applications in metabolic disorders or cancer therapy.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In Vivo Studies: Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Structural Modifications: Investigating how changes in structure affect biological activity and selectivity towards specific targets.
- Clinical Trials: Assessing safety and efficacy in human subjects for potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
